4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester

Description

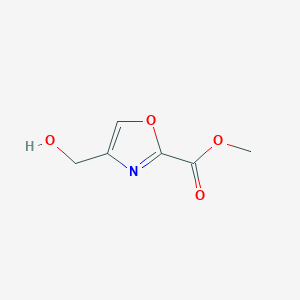

4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester (CAS: 2090888-56-3) is an oxazole derivative with the molecular formula C₆H₇NO₄ and a molecular weight of 157.12 g/mol . This compound features a hydroxymethyl group at position 4 of the oxazole ring and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-6(9)5-7-4(2-8)3-11-5/h3,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYMYAYZCGEEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amino alcohols with carboxylic acids, leading to the formation of the oxazole ring through nucleophilic attack and intramolecular cyclization . The reaction conditions often require the use of catalysts and specific temperature settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to yield alcohols or other reduced derivatives.

Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield 4-formyl-oxazole-2-carboxylic acid methyl ester, while reduction may produce 4-methyl-oxazole-2-carboxylic acid methyl ester.

Scientific Research Applications

4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to enzymes and receptors. These interactions can modulate the activity of biological molecules, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oxazole Derivatives

The following table summarizes key oxazole- and thiazole-based esters with structural or functional similarities:

Key Differences and Implications

Substituent Effects

- Hydroxymethyl Group : The presence of a hydroxymethyl group in the target compound enhances hydrophilicity compared to lipophilic substituents like phenyl (e.g., Methyl 5-methyl-2-phenyl-oxazole-4-carboxylate) . This may improve solubility in polar solvents, critical for drug formulation .

Heterocyclic Core Modifications

- Thiazole vs. Oxazole: Methyl 2-aminothiazole-4-carboxylate replaces the oxygen atom in oxazole with sulfur, altering electronic properties. Sulfur’s lower electronegativity may enhance π-stacking interactions in biological systems, making it a candidate for antibacterial agents .

- Oxazolidinone Ring: (R)-Methyl 2-oxooxazolidine-4-carboxylate introduces a rigid oxazolidinone ring, improving conformational stability. This structural feature is advantageous in chiral drug synthesis .

Biological Activity

4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound, characterized by the presence of an oxazole ring, exhibits various interactions with biological systems, making it a subject of research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Oxazole Ring : A five-membered aromatic ring containing nitrogen and oxygen.

- Hydroxymethyl Group : Contributing to its reactivity and potential biological interactions.

- Carboxylic Acid Methyl Ester : Enhancing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxymethyl group can form hydrogen bonds, while the carboxylic acid methyl ester can undergo esterification reactions. These interactions may modulate enzyme activity and receptor functions, leading to a range of biological effects.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of oxazole compounds exhibit antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be beneficial in drug development for diseases related to enzyme dysregulation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activity of oxazole derivatives, including this compound:

- Study on Antimicrobial Activity : A study demonstrated that oxazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at the 2-position enhanced efficacy .

- Anticancer Evaluation : In vitro assays revealed that certain oxazole derivatives showed cytotoxic effects on various cancer cell lines, with IC50 values ranging from low micromolar concentrations .

- Enzyme Inhibition Studies : Research highlighted the potential of oxazole derivatives as inhibitors for specific targets such as histone deacetylases (HDACs), which are implicated in cancer progression .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.